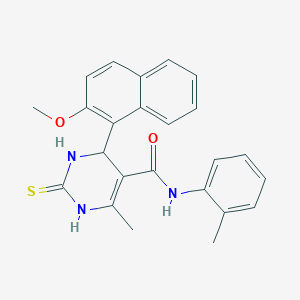

4-(2-methoxynaphthalen-1-yl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Description

Crystallographic Analysis of the Dihydropyrimidine Core

X-ray crystallographic analysis provides the most definitive structural information for dihydropyrimidine derivatives, revealing precise molecular geometries and intermolecular packing arrangements. Related compounds demonstrate that the dihydropyrimidine ring typically adopts non-planar conformations, with the sp³-hybridized carbon atom at position 4 serving as the primary source of ring puckering. In ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, crystallographic analysis reveals that the pyrimidine ring adopts a sofa conformation with the sp³-hybridized carbon forming the flap and the aromatic substituent occupying an axial position.

The crystal packing of dihydropyrimidine derivatives is predominantly governed by N-H···S hydrogen bonding interactions, which form characteristic R²₂(8) ring motifs that propagate throughout the crystal lattice. These hydrogen bonding patterns create chains of molecules that contribute significantly to the overall crystal stability. The presence of the 2-sulfanylidene group provides both hydrogen bond acceptor and donor capabilities, facilitating the formation of extensive hydrogen bonding networks.

Comparative crystallographic data from related structures indicate typical bond lengths and angles within expected ranges for dihydropyrimidine derivatives. The C=S double bond typically measures approximately 1.68-1.70 Å, while the N-H bonds involved in hydrogen bonding show characteristic lengthening compared to free N-H bonds. The dihedral angles between the central pyrimidine ring and pendant aromatic substituents provide critical information about conformational preferences and steric interactions.

The methoxynaphthalene substituent in analogous compounds demonstrates significant rotational freedom around the C4-C(aryl) bond, with dihedral angles ranging from 44.0° to 53.2° depending on crystal packing forces and intramolecular steric interactions. This conformational flexibility has important implications for the compound's biological activity and binding interactions with molecular targets.

Spectroscopic Profiling via NMR and IR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the solution-state structure and dynamic behavior of dihydropyrimidine derivatives. The ¹H NMR spectrum of related compounds reveals characteristic chemical shifts that allow for the unambiguous assignment of proton environments within the molecule. The N-H protons of the dihydropyrimidine ring typically appear as broad singlets in the range of 7.95-10.12 ppm, reflecting their involvement in hydrogen bonding and rapid exchange processes.

The methine proton at the 4-position of the dihydropyrimidine ring appears as a characteristic doublet or singlet in the region of 5.36-5.73 ppm, depending on the substitution pattern and conformational preferences. The chemical shift of this proton is particularly sensitive to the electronic nature of the aromatic substituent at the 4-position, with electron-withdrawing groups causing downfield shifts compared to electron-donating substituents.

Infrared spectroscopy provides complementary structural information, particularly regarding the functional group characteristics and hydrogen bonding behavior. The C=S stretching vibration typically appears in the range of 1180-1240 cm⁻¹, while the N-H stretching vibrations of the dihydropyrimidine ring are observed between 3245-3400 cm⁻¹. The carboxamide functionality contributes characteristic C=O stretching absorption around 1664-1666 cm⁻¹, which can be used to monitor the formation and purity of the target compound.

The tautomeric equilibrium between thione and thiol forms has been extensively studied in related dihydropyrimidine derivatives using NMR spectroscopy. In 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione, ¹H NMR analysis reveals the presence of both tautomeric forms in solution, with characteristic S-H signals appearing at 2.16-2.50 ppm. The integration patterns and chemical shift variations provide quantitative information about the tautomeric equilibrium position under different conditions.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry serves as a critical analytical tool for confirming the molecular composition and understanding the fragmentation behavior of dihydropyrimidine derivatives. The molecular ion peak provides direct confirmation of the molecular formula, while characteristic fragmentation patterns offer insights into the compound's structural features and stability. Related compounds demonstrate predictable fragmentation pathways that can be extrapolated to understand the mass spectrometric behavior of the target compound.

The base peak in the mass spectrum of dihydropyrimidine carboxamides typically corresponds to the loss of the carboxamide side chain, generating a stable dihydropyrimidine cation radical. Secondary fragmentation often involves the loss of the aromatic substituent at the 4-position, particularly when this substituent contains labile functional groups such as methoxy groups. The methoxynaphthalene fragment may undergo further decomposition through the loss of the methoxy group, generating naphthalene-derived cations.

The presence of the sulfur atom in the dihydropyrimidine core creates characteristic isotope patterns that can be used for unambiguous molecular identification. The sulfur isotope pattern (³²S and ³⁴S) produces a distinctive M+2 peak that is approximately 4.4% of the molecular ion intensity, providing additional confirmation of the molecular composition.

Tandem mass spectrometry experiments reveal detailed fragmentation pathways that can be correlated with specific structural features. The 2-methylphenyl carboxamide substituent typically undergoes fragmentation through α-cleavage adjacent to the carbonyl carbon, generating stable acylium ions that serve as diagnostic fragments for structural identification.

Computational Modeling of Tautomeric Equilibria

Density functional theory calculations provide valuable insights into the electronic structure, conformational preferences, and tautomeric behavior of dihydropyrimidine derivatives. The B3LYP/6-311G(d,p) level of theory has been successfully employed to model the tautomeric equilibria in related compounds, providing accurate predictions of relative energies and structural parameters.

The most significant tautomeric equilibrium in 2-sulfanylidene dihydropyrimidines involves the interconversion between the thione and thiol forms. Computational analysis of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione reveals that the thione form is thermodynamically favored in the gas phase, but solvent effects can significantly alter the equilibrium position. The calculated free energy differences between tautomeric forms provide quantitative predictions of the equilibrium composition under various conditions.

The incorporation of polarizable continuum model calculations allows for the assessment of solvent effects on tautomeric equilibria. In chloroform solution, the calculated free energies suggest that both thione and thiol forms can coexist in measurable concentrations, consistent with experimental NMR observations. The solvent-dependent tautomeric behavior has important implications for the compound's biological activity and pharmacological properties.

Properties

IUPAC Name |

4-(2-methoxynaphthalen-1-yl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-14-8-4-7-11-18(14)26-23(28)20-15(2)25-24(30)27-22(20)21-17-10-6-5-9-16(17)12-13-19(21)29-3/h4-13,22H,1-3H3,(H,26,28)(H2,25,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUBZVFDFMCSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=CC4=CC=CC=C43)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-methoxynaphthalen-1-yl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a member of the pyrimidine family, known for its diverse biological activities. Pyrimidine derivatives have been extensively studied due to their potential pharmacological applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a naphthalene moiety and a pyrimidine ring, which are known to enhance biological activity through various mechanisms.

Antibacterial Activity

In recent studies, compounds structurally related to pyrimidines have shown significant antibacterial properties. For instance, derivatives with similar functional groups have exhibited moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial enzymes or cell wall synthesis pathways.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. The reported IC50 values for related compounds suggest that this class of molecules could effectively inhibit these enzymes .

Table 1: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4-(2-methoxynaphthalen-1-yl)... | Acetylcholinesterase | 6.28 |

| 4-(2-methoxynaphthalen-1-yl)... | Urease | 2.14 |

Anticancer Activity

Pyrimidine derivatives have been investigated for their anticancer properties. For example, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cell lines through the inhibition of folate metabolism pathways . This dual-action mechanism makes them potential candidates for cancer therapy.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the sulfanylidene group may facilitate interactions with target enzymes, leading to inhibition.

- Cellular Uptake : The naphthalene moiety enhances lipophilicity, improving cellular uptake and bioavailability.

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by disrupting metabolic processes.

Case Studies

Recent studies have synthesized various pyrimidine derivatives and evaluated their biological activities:

- Study on Antibacterial Properties : A series of pyrimidine derivatives were synthesized and tested against multiple bacterial strains. The results indicated that modifications in the naphthalene ring significantly influenced antibacterial efficacy .

- Anticancer Evaluation : A derivative with a similar structure was tested on human cancer cell lines and showed significant growth inhibition at low concentrations, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and related dihydropyrimidine derivatives:

Key Comparative Insights

This may enhance membrane permeability but reduce aqueous solubility . Electron-withdrawing groups (e.g., nitro in ) may increase reactivity in electrophilic substitutions, whereas electron-donating groups (e.g., methoxy in ) improve solubility and metabolic stability.

Functional Group Impact: The 2-sulfanylidene group (common in [[7], [8], target]) is associated with hydrogen-bonding and thiol-mediated interactions, critical for enzyme inhibition (e.g., thymidylate synthase) .

Synthetic Considerations :

- Derivatives with aryl groups (e.g., 4-chlorophenyl in ) are synthesized via POCl3-mediated formylation in DMF, a method adaptable to the target compound’s naphthyl-substituted precursor .

- Steric hindrance from the naphthyl group may necessitate optimized reaction conditions (e.g., longer reaction times or elevated temperatures) compared to phenyl analogs.

Biological and Physicochemical Properties: The fluorophenyl derivative exhibits higher polarity due to fluorine’s electronegativity, favoring target binding in polar active sites.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The sulfanylidene group is a consistent feature in bioactive dihydropyrimidines, suggesting its role as a pharmacophore. Substitutions at position 4 modulate target selectivity and pharmacokinetics .

- Unresolved Questions: Limited data on the target compound’s biological activity necessitate further studies to evaluate its efficacy against cancer, microbial targets, or inflammatory pathways.

- Synthetic Challenges : The methoxynaphthyl group’s steric bulk may complicate crystallization, as seen in SHELX-refined structures of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.